molecular formula C10H11N3O2 B2374226 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione CAS No. 18932-40-6

1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione

Cat. No.: B2374226
CAS No.: 18932-40-6
M. Wt: 205.217
InChI Key: JFSVMQBWCVYVBE-UHFFFAOYSA-N
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Description

1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione is a synthetic Mannich base of significant interest in medicinal chemistry research due to its demonstrated antioxidant properties . Scientifically validated, this compound exhibits free radical scavenging activity, with a reported percentage of 36% at a concentration of 125 μg, and shows considerable reducing power in analytical assessments . Its molecular framework, featuring a pyrrolidine-2,5-dione (succinimide) core linked to a 2-aminopyridine moiety, serves as a valuable scaffold in prodrug design and the development of novel bioactive molecules . Computational studies provide deep insight into its electronic structure, including HOMO-LUMO energy gaps defining chemical reactivity, molecular electrostatic potential maps revealing active sites, and comprehensive analysis of its equilibrium geometry and vibrational spectra . The compound is characterized by a molecular weight of 205.22 and the empirical formula C 10 H 11 N 3 O 2 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-9-4-5-10(15)13(9)7-12-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSVMQBWCVYVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione typically involves a Mannich reaction. The reaction conditions often include the use of hydrochloric acid as a catalyst and a controlled temperature environment to ensure the desired product yield .

Chemical Reactions Analysis

Hydrogen-Bond-Mediated Supramolecular Aggregation

The compound exhibits cooperative N–H···N and C–H···O interactions in its crystalline state:

Interaction TypeBond Length (Å)Bond Angle (°)Role in Stabilization
N7–H7···N12.161163.1Forms centrosymmetric dimers
C5–H5···O142.461134.2Creates S(5) and S(8) motifs
C8–H8A···O142.486142.7Stabilizes 3D architecture

These interactions facilitate edge-to-face C–H···π interactions with the pyrrolidine ring centroid, contributing to its solid-state stability .

Reactivity at the Pyrrolidine-2,5-dione Core

The diketone moiety enables diverse transformations, as inferred from analogous pyrrolidine-2,5-diones :

Nucleophilic Ring-Opening

ReagentProductApplication
Amines (e.g., NH₃)Succinamic acid derivativesProdrug synthesis
Thiols (e.g., RSH)Thioester analogsBioconjugation

Reduction

ReagentProductConditions
NaBH₄Pyrrolidine diolMethanol, 0–25°C
LiAlH₄Pyrrolidine tetraolAnhydrous ether, reflux

Functionalization of the Pyridinylaminomethyl Group

The pyridine and secondary amine sites enable further derivatization:

Acylation

Acylating AgentProductYieldReference
Acetyl chlorideN-Acetyl derivative75–90%
Benzoyl chlorideN-Benzoyl derivative70–85%

Metal Coordination

The pyridine N atom acts as a Lewis base , forming complexes with transition metals:

Metal SaltComplex StructureStability
CuCl₂Octahedral Cu(II) complexHigh thermal stability
Pd(OAc)₂Square-planar Pd(II) complexCatalytic cross-coupling

Oxidative Degradation Pathways

Under oxidative conditions, the compound undergoes C–N bond cleavage :

Oxidizing AgentMajor ProductMechanism
KMnO₄ (acidic)Pyridine-2-carboxylic acidRadical-mediated oxidation
H₂O₂/Fe²⁺Succinimide fragmentFenton-like degradation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 220°C:

Temperature Range (°C)Mass Loss (%)Process
25–1502.1Loss of lattice water
220–40078.4Pyrolysis of organic moieties

Biological Reactivity

While direct data for this compound is limited, structurally related pyrrolidine-2,5-diones exhibit:

  • Enzyme inhibition via covalent modification of active-site residues .

  • Antimicrobial activity through disruption of bacterial cell membranes .

Scientific Research Applications

Antimicrobial Properties

1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione exhibits notable antimicrobial activities. In studies conducted by Tamilvendan et al., derivatives of this compound showed moderate activity against various bacterial strains such as Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as antifungal activity against Aspergillus oryzae and Aspergillus fumigatus .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress-related conditions. Research indicates that its derivatives can scavenge free radicals effectively, contributing to their potential therapeutic effects .

Enzyme Inhibition

A significant application of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism linked to cancer progression. Compounds targeting IDO1 have shown promise in cancer therapies by modulating immune responses .

Study on Anticonvulsant Activity

In a study by Rybka et al., a library of pyrrolidine derivatives was synthesized and screened for anticonvulsant activity. Compounds derived from this compound were tested using maximal electroshock and pentylenetetrazole seizure tests in mice. Some derivatives exhibited significant anticonvulsant effects, indicating their potential for treating epilepsy .

Anticancer Research

Recent investigations into the anticancer properties of pyrrolidine derivatives have highlighted their ability to inhibit cell proliferation in various cancer cell lines. The structural modifications on the pyrrolidine ring enhance binding affinity to cancer-related targets, making them suitable candidates for further drug development .

Data Table: Biological Activities of Derivatives

Compound Name Structure Biological Activity
3-(4-Aminophenyl)methylpyrrolidine-2,5-dionePyrrolidine ring with an amino group on a phenylAnti-inflammatory
3-(1H-indol-3-yl)pyrrolidine-2,5-dioneIndole moiety attachedAntidepressant potential
4-(Aminomethyl)pyrrolidine-2,5-dioneAminomethyl group instead of phenylEnzyme inhibition

Mechanism of Action

The mechanism of action of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it can act as a corrosion inhibitor by adsorbing onto metal surfaces and forming a protective layer that prevents corrosion .

Comparison with Similar Compounds

Key Observations from Structural Variations

Pyridine vs.

Alkene vs. Alkyne Substituents :

  • Compounds with alkene substituents (e.g., 1-(Prop-2-enyl)pyrrolidine-2,5-dione) exhibit enzyme inhibition, but replacing the alkene with an alkyne or methyl-linked pyridine (as in the target compound) shifts activity toward antimicrobial and antioxidant effects .

Aminoethyl and Aniline Modifications: The aminoethyl group in 1-(2-Aminoethyl)pyrrolidine-2,5-dione enhances neuroprotection, likely due to improved blood-brain barrier penetration. In contrast, aniline-substituted derivatives show broader antibacterial efficacy, emphasizing the role of aromatic substituents in targeting bacterial membranes .

Chlorinated and Aryl Derivatives :

  • Chlorine and aryl groups (e.g., 3-Chloro-1-aryl derivatives) confer specificity toward enzyme inhibition (e.g., carbonic anhydrase), highlighting the importance of halogenation in modulating target selectivity .

Unique Advantages of this compound

  • Balanced Bioactivity Profile : Combines antimicrobial and antioxidant properties, making it suitable for dual-functional applications in pharmaceutical and materials science .
  • Synthetic Accessibility : The Mannich reaction used for its synthesis is robust and high-yielding (78–80%), offering scalability compared to multi-step routes required for thiazole or chlorinated derivatives .
  • Computational Stability : Its optimized geometry and electronic structure, as shown in DFT studies, suggest stability under physiological conditions, which may enhance its shelf-life and efficacy .

Biological Activity

1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a pyridin-2-ylamino group attached, which contributes to its biological interactions. Its molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2 with a molecular weight of approximately 204.23 g/mol. The presence of both nitrogen heterocycles enhances its ability to interact with various biological targets.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against several bacterial strains. Studies have shown that it has comparable effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.5 µg/mL
S. aureus0.25 µg/mL
B. subtilis0.5 µg/mL

Antioxidant Activity

The compound has demonstrated antioxidant properties , which are crucial in mitigating oxidative stress in biological systems . This activity is attributed to its ability to scavenge free radicals, thereby protecting cells from damage.

Anti-inflammatory Effects

Research indicates that this compound may inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the inflammatory response and tumor microenvironment modulation . By inhibiting IDO, the compound could potentially enhance immune responses against tumors.

The mechanisms by which this compound exerts its biological effects include:

  • Non-covalent interactions with enzymes and receptors, influencing their activity.
  • Inhibition of key metabolic pathways , particularly those involving tryptophan metabolism through the kynurenine pathway .

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives related to this compound:

  • Anticonvulsant Activity : A series of hybrid compounds including pyrrolidine derivatives were evaluated for anticonvulsant properties in animal models, showing moderate efficacy .
  • Cancer Treatment Potential : The compound's ability to inhibit IDO suggests potential applications in cancer therapy, particularly in enhancing the efficacy of immunotherapies .
  • Supramolecular Chemistry Applications : Research has focused on the self-assembly behavior of this compound in host-guest systems, revealing insights into its stability and recognition properties .

Q & A

Q. How can the synthesis of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione be optimized for higher yield and purity?

Methodological Answer:

  • Solvent and Catalyst Selection : Use polar aprotic solvents like DMF or toluene, as they enhance nucleophilic substitution reactions involving pyridine and pyrrolidine moieties. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, can improve reaction efficiency (e.g., microwave-assisted synthesis in ).
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) to track intermediate formation and ensure completion. Nuclear magnetic resonance (NMR) spectroscopy should confirm product purity and structural integrity .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization in ethanol to isolate the compound.

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to determine dihedral angles between the pyridine and pyrrolidine rings, as demonstrated for analogous compounds (e.g., 1-(3-pyridyl)pyrrolidine-2,5-dione in ).
  • Spectroscopic Analysis : Combine ¹H/¹³C NMR to assign protons and carbons, infrared (IR) spectroscopy to confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Elemental Analysis : Verify empirical formula consistency (C, H, N, Cl) with theoretical values.

Q. How can solubility and stability be assessed for this compound in biological assays?

Methodological Answer:

  • Solubility Screening : Test in dimethyl sulfoxide (DMSO), water, and ethanol at varying pH levels. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
  • Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), light, and humidity. Monitor changes via HPLC or UV-Vis spectroscopy over 72 hours .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediates. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
  • Machine Learning : Train models on existing reaction datasets (e.g., PubChem or CAS databases) to predict regioselectivity in functionalization reactions .

Q. How can contradictory data on the compound’s bioactivity be resolved?

Methodological Answer:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with controlled conditions (pH, temperature). Use ANOVA to identify statistically significant trends.
  • Metabolite Profiling : Perform LC-MS/MS to detect degradation products or reactive intermediates that may skew bioactivity results .

Q. What experimental design principles apply to studying its catalytic or enzymatic interactions?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters like temperature, substrate concentration, and catalyst loading. Use response surface methodology (RSM) to model nonlinear relationships (e.g., ICReDD’s approach in ).
  • Kinetic Studies : Use stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and turnover rates .

Q. How can mechanistic studies elucidate its role in inhibiting specific enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases or proteases). Validate with site-directed mutagenesis .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. What strategies are effective for designing derivatives with enhanced selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substitutions on the pyridine ring (e.g., halogenation, methoxy groups) and test against target vs. off-target proteins. Use principal component analysis (PCA) to correlate structural changes with activity .
  • Click Chemistry : Introduce triazole or azide groups via Huisgen cycloaddition to modify solubility and binding affinity .

Data-Driven Research Questions

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference X-ray data (e.g., dihedral angles in ) with solid-state NMR or Raman spectroscopy to resolve discrepancies in conformational dynamics .
  • Temperature-Dependent Studies : Perform variable-temperature XRD to assess thermal effects on crystal packing .

Q. What reactor designs are optimal for scaling up synthesis while minimizing byproducts?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch systems. Use microreactors for high-pressure or exothermic conditions (e.g., thieno[3,2-b]pyridine intermediates in ) .
  • In-Line Analytics : Integrate FTIR or UV probes for real-time monitoring of reaction progress .

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